[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride
Overview
Description
Synthesis Analysis
Pyrazole derivatives, such as “[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride”, are synthesized through various methods. One common method involves the condensation of appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid . The structure of the synthesized compounds is often confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .
Molecular Structure Analysis
The molecular structure of “[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride” is represented by the InChI code: 1S/C6H11N3.2ClH/c1-6(5-7)9-4-2-3-8-9;;/h2-4,6H,5,7H2,1H3;2*1H . This InChI code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride” has a molecular weight of 198.09 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.
Scientific Research Applications
Facile Synthesis of Flexible Ligands
A study conducted by Potapov et al. (2007) explored the synthesis of flexible ligands, including bis[2-(pyrazol-1-yl)ethyl]amine, using a superbasic medium. This work demonstrates the chemical versatility of pyrazole-based compounds in ligand formation (Potapov et al., 2007).
Catalysts for Copolymerization
Matiwane et al. (2020) investigated the use of (pyrazolylethyl-amine)zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. This research highlights the potential of pyrazolyl compounds in green chemistry applications, particularly in polymer synthesis (Matiwane, Obuah, & Darkwa, 2020).
Synthesis and Bioactivity of Pyrazole Derivatives
Titi et al. (2020) focused on the synthesis and characterization of various pyrazole derivatives, assessing their potential as antitumor, antifungal, and antibacterial agents. This study showcases the biomedical applications of pyrazole compounds (Titi et al., 2020).
Metal(II) Complexes with Pyrazolyl Ligands
Massoud et al. (2015) explored the formation of metal(II) complexes using pyrazole-based ligands, indicating the importance of these compounds in coordination chemistry and potential catalytic applications (Massoud et al., 2015).
Multicomponent Domino Reactions
Prasanna, Perumal, and Menéndez (2013) synthesized a library of 4H-pyrano[2,3-c]pyrazol-6-amines using a green chemistry approach. This work emphasizes the role of pyrazole derivatives in sustainable chemical synthesis (Prasanna, Perumal, & Menéndez, 2013).
Generation of Structurally Diverse Libraries
Roman (2013) utilized 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride to generate a diverse library of compounds, including the N-alkylation of pyrazole. This highlights the usefulness of pyrazole derivatives in diversifying chemical libraries (Roman, 2013).
properties
IUPAC Name |
2-pyrazol-1-ylpropan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-6(5-7)9-4-2-3-8-9;;/h2-4,6H,5,7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTKFVSGIJQWQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C=CC=N1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1h-Pyrazol-1-yl)propyl]amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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